REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([CH2:11][CH2:12][CH2:13][CH2:14][F:15])[CH:8]=[CH:7][N:6]=1)=[O:4].O.[OH-].[Li+]>C1COCC1.O.CO>[F:15][CH2:14][CH2:13][CH2:12][CH2:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CC(=C1)CCCCF
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
71.3 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then H+ resin was added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken for 10 minutes
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The resin was washed with methanol (1×), 1:1 acetonitrile/water (1×), and acetonitrile (1×)
|
Type
|
WASH
|
Details
|
The product was eluted with 5% TEA in methanol (4×) and acetonitrile (1×)
|
Type
|
CUSTOM
|
Details
|
The combined organic solvents were evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FCCCCC1=CC(=NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |